![molecular formula C7H11NO3 B12854878 (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)
(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a morpholine ring attached to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid typically involves the reaction of morpholine with an appropriate precursor, such as a prop-2-enoic acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Common bases used in this synthesis include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the reactants to the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed, usually in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, often carried out in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-4- N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Studied for its neuroprotective effects.
Uniqueness
(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and prop-2-enoic acid moiety allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(E)-3-[(2R)-morpholin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10)/b2-1+/t6-/m1/s1 |
Clave InChI |
AZKLITPVPAPTFY-UGQQDIOTSA-N |
SMILES isomérico |
C1CO[C@@H](CN1)/C=C/C(=O)O |
SMILES canónico |
C1COC(CN1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)
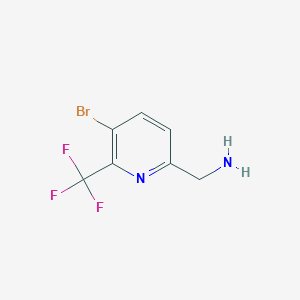
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)
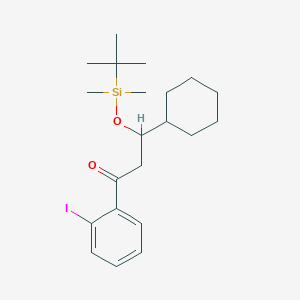
![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)
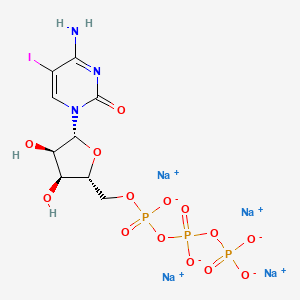
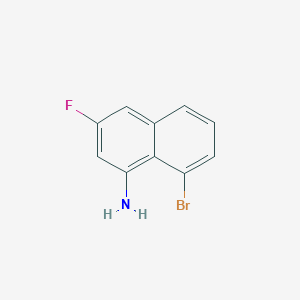
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)
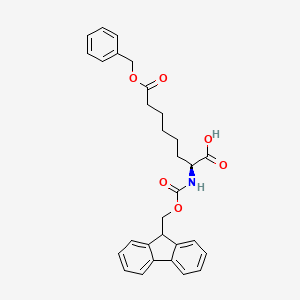
![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)

![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12854873.png)
